molecular formula C15H29NS B8714878 3-(Dodecylthio)propanenitrile CAS No. 22279-32-9

3-(Dodecylthio)propanenitrile

Cat. No.: B8714878
CAS No.: 22279-32-9
M. Wt: 255.5 g/mol
InChI Key: HFYBEMAOWNXNDL-UHFFFAOYSA-N
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Description

3-(Dodecylthio)propanenitrile is a nitrile derivative featuring a dodecylthio (C₁₂H₂₅S-) substituent attached to a three-carbon propanenitrile backbone. The dodecylthio group imparts lipophilicity and influences reactivity due to the sulfur atom, while the nitrile functionality enables applications in organic synthesis and materials science.

Properties

CAS No.

22279-32-9

Molecular Formula

C15H29NS

Molecular Weight

255.5 g/mol

IUPAC Name

3-dodecylsulfanylpropanenitrile

InChI

InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-12,14-15H2,1H3

InChI Key

HFYBEMAOWNXNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Dodecylthio)butyronitrile (closest analog) and other structurally related nitriles, based on molecular features, physical properties, and research findings:

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Properties/Findings
3-(Dodecylthio)butyronitrile C₁₆H₃₁NS 269.49 g/mol Dodecylthio (-SC₁₂H₂₅) + nitrile High lipophilicity; used as intermediates in surfactants or lubricants .
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile C₁₁H₈N₂O₂ 200.19 g/mol Phthalimide + nitrile Crystal structure resolved via X-ray diffraction; C–H···O/N hydrogen bonds stabilize packing .
3-(2,6-Dioxocyclohexyl)propanenitrile C₉H₁₁NO₂ 165.19 g/mol Cyclohexyl dioxo + nitrile Potential pharmaceutical applications (e.g., cited in Wikidata Q83042201) .
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O 202.25 g/mol Acetylphenylamino + nitrile Likely used in medicinal chemistry due to aromatic and amine functionalities .
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 g/mol Fluorophenylsulfonyl + nitrile Sulfonyl group enhances electrophilicity; applications in agrochemicals .

Key Comparative Insights:

Chain Length and Lipophilicity: 3-(Dodecylthio)butyronitrile’s long alkyl chain (C₁₂) increases hydrophobicity compared to shorter-chain analogs like 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile . This property makes it suitable for non-polar solvents or surfactant formulations. In contrast, 3-[(2-fluorophenyl)sulfonyl]propanenitrile’s sulfonyl group enhances polarity, favoring solubility in polar solvents .

Crystallography and Stability :

  • The crystal structure of 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile reveals hydrogen-bonding networks (C–H···O/N), critical for stabilizing its solid-state structure . Similar analysis for 3-(Dodecylthio)butyronitrile is lacking but could predict weaker intermolecular forces due to its bulky alkyl chain.

Functional Group Impact on Reactivity: The dodecylthio group in 3-(Dodecylthio)butyronitrile may undergo oxidation to sulfoxides/sulfones, altering reactivity .

Applications: Nitriles with aromatic substituents (e.g., 3-[(4-acetylphenyl)(methyl)amino]propanenitrile) are often intermediates in drug synthesis , while aliphatic derivatives like 3-(Dodecylthio)butyronitrile are used in industrial formulations .

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